

solubility issues of 1-(2,5-Dimethylphenyl)piperazine in aqueous media

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Compound of Interest

Compound Name: 1-(2,5-Dimethylphenyl)piperazine

Cat. No.: B094769

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Technical Support Center: 1-(2,5-Dimethylphenyl)piperazine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with **1-(2,5-Dimethylphenyl)piperazine** in aqueous media.

Troubleshooting Guide

Researchers encountering difficulties in dissolving **1-(2,5-Dimethylphenyl)piperazine** in aqueous solutions can follow this step-by-step guide to identify and resolve common solubility challenges.

Diagram of Troubleshooting Workflow

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

General Properties

Q1: What are the known physicochemical properties of **1-(2,5-Dimethylphenyl)piperazine**?

A1: Key properties are summarized in the table below. While specific aqueous solubility data is not readily available in the literature, its structure, with a hydrophobic dimethylphenyl group,

suggests limited solubility in water.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₈ N ₂	[1][2]
Molecular Weight	190.29 g/mol	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	44 - 48 °C	[1]
Boiling Point	154 °C at 10 mmHg	[1][2]
Solubility	Soluble in Methanol	

Solubility Issues and Solutions

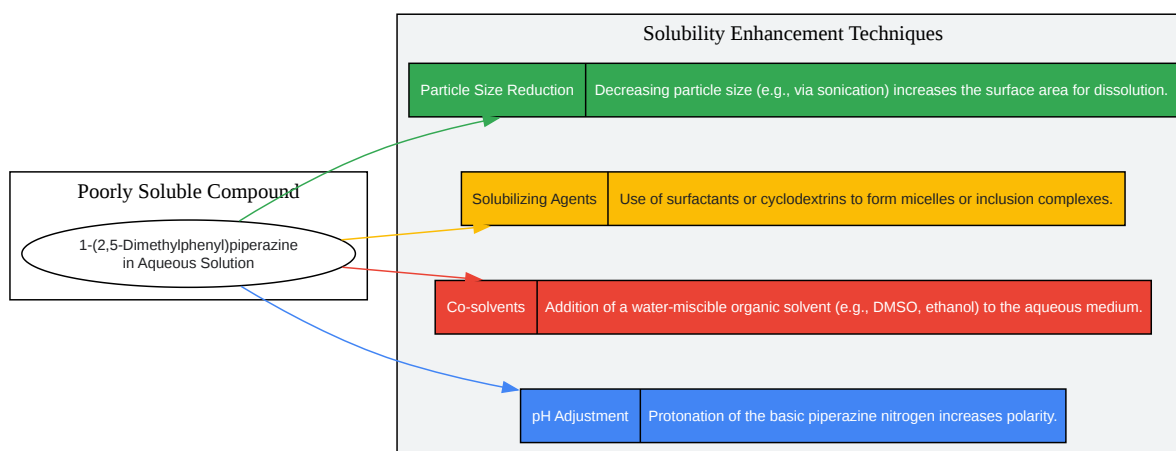
Q2: Why is **1-(2,5-Dimethylphenyl)piperazine** expected to have low aqueous solubility?

A2: The molecule contains a bulky and non-polar 2,5-dimethylphenyl group, which is hydrophobic. This group significantly reduces the molecule's ability to form favorable interactions (hydrogen bonds) with water, leading to poor solubility. The parent compound, piperazine, is freely soluble in water, highlighting the impact of the hydrophobic substituent.[3]
[4]

Q3: How can I improve the solubility of **1-(2,5-Dimethylphenyl)piperazine** in my aqueous buffer?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound. These methods can be used alone or in combination.

Diagram of Solubility Enhancement Approaches



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Caption: Common approaches to enhance aqueous solubility.

Q4: What is the recommended starting pH for dissolving **1-(2,5-Dimethylphenyl)piperazine**?

A4: As a derivative of piperazine, a weak base, **1-(2,5-Dimethylphenyl)piperazine** is expected to be more soluble in acidic conditions.^[4] The nitrogen atoms in the piperazine ring can be protonated at acidic pH, forming a more polar and thus more water-soluble salt. It is recommended to start with a buffer at a pH below the predicted pKa of the protonated piperazine nitrogen. A starting pH of 4-5 would be a reasonable initial test.

Q5: Which co-solvents are suitable for this compound, and what are the recommended starting concentrations?

A5: Common water-miscible organic solvents can be used as co-solvents. The choice of co-solvent may depend on the specific experimental requirements, particularly for biological assays where solvent toxicity is a concern.

Co-solvent	Recommended Starting Concentration	Notes
Dimethyl sulfoxide (DMSO)	1-5% (v/v)	Commonly used for initial stock solutions. Can have effects on cell-based assays at higher concentrations.
Ethanol	5-10% (v/v)	Generally well-tolerated in many biological systems.
Polyethylene glycol (PEG 300/400)	10-20% (v/v)	A less volatile and often less toxic option compared to DMSO and ethanol.

Q6: What types of solubilizing agents can be used?

A6: For challenging solubility issues, surfactants or cyclodextrins can be effective.

- **Surfactants:** Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. Start with concentrations just above the critical micelle concentration (CMC).
- **Cyclodextrins:** Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) can form inclusion complexes with the hydrophobic dimethylphenyl moiety, effectively shielding it from water and enhancing solubility.

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

- Prepare a series of aqueous buffers with pH values ranging from 3 to 7 (e.g., citrate buffers for pH 3-6, phosphate buffer for pH 7).
- Accurately weigh a small amount of **1-(2,5-Dimethylphenyl)piperazine** into separate vials.
- Add a fixed volume of each buffer to the vials to achieve the desired final concentration.

- Vortex each vial for 1-2 minutes.
- Allow the vials to equilibrate at a constant temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24 hours), with gentle agitation.
- Visually inspect for complete dissolution.
- For quantitative analysis, centrifuge the vials to pellet any undissolved solid, and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Titration for Solubility Determination

- Prepare a high-concentration stock solution of **1-(2,5-Dimethylphenyl)piperazine** in a water-miscible organic solvent (e.g., 100 mM in DMSO).
- In a series of tubes, prepare different ratios of the co-solvent and your aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% co-solvent).
- Add a small, fixed volume of the stock solution to each tube and vortex immediately.
- Observe the tubes for any signs of precipitation. The highest concentration that remains clear is the approximate solubility in that co-solvent/buffer mixture.
- For more accurate determination, equilibrate the samples and measure the supernatant concentration as described in Protocol 1.

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